Melting Point Hierarchy Among Monochlorophenanthrene Isomers and Halogen Analogs – A Purification and Formulation Criterion
1-Chlorophenanthrene exhibits the highest melting point among all characterized monochlorophenanthrene positional isomers, melting at 120–120.5 °C, which is 34–35 °C above 2-chlorophenanthrene (85.5–86 °C), 38.5–40 °C above 3-chlorophenanthrene (80.5–81.5 °C), and approximately 70–74 °C above 9-chlorophenanthrene (46–50 °C) [1][2]. This represents a relative increase of 40–150% in melting point over the other isomers. Compared to 1-bromophenanthrene (109.5–110 °C), the chloro analog melts approximately 10 °C higher, indicating that the halogen identity modulates but does not override the positional effect [1].
| Evidence Dimension | Melting point (capillary method, recrystallized from alcohol) |
|---|---|
| Target Compound Data | 120–120.5 °C (1-chlorophenanthrene) |
| Comparator Or Baseline | 2-Chlorophenanthrene: 85.5–86 °C; 3-Chlorophenanthrene: 80.5–81.5 °C; 9-Chlorophenanthrene: 46–50 °C; 1-Bromophenanthrene: 109.5–110 °C; Phenanthrene: ~100–101 °C |
| Quantified Difference | ΔTm = +34 to +74 °C vs. other monochloro isomers; +10 °C vs. 1-bromophenanthrene; +19–20 °C vs. unsubstituted phenanthrene |
| Conditions | Compounds recrystallized from alcohol; melting points determined by capillary method as reported in Bachmann & Boatner, JACS 1936 |
Why This Matters
A 34–74 °C melting point advantage directly translates to superior ease of purification by recrystallization, reduced risk of melting during ambient-temperature handling and storage, and distinct thermal behavior that can serve as an identity and purity criterion in quality control protocols.
- [1] Bachmann, W. E.; Boatner, C. H. Phenanthrene Derivatives. VI. The Preparation of 1-, 2- and 3-Phenanthryl Halides. Journal of the American Chemical Society 1936, 58 (11), 2194–2199. View Source
- [2] ChemicalBook. 9-Chlorophenanthrene (CAS 947-72-8) – Physical Properties. Accessed 2026. View Source
